![molecular formula C17H20N4O2S2 B10812916 4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10812916.png)
4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide
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Description
4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
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Biological Activity
4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and cellular contexts. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The presence of the sulfonamide group contributes to its biological properties.
Cardiovascular Effects
Recent studies have investigated the effects of related sulfonamide compounds on cardiovascular parameters. For example, 4-(2-aminoethyl)benzenesulfonamide has been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential interaction with calcium channels, which play a crucial role in regulating vascular tone and blood pressure .
Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|
4-(2-aminoethyl)benzenesulfonamide | Decreased | Decreased |
2,5-Dichloro-N-(4-nitrophenyl) | Not specified | Not specified |
Control | Baseline | Baseline |
The proposed mechanism involves the inhibition of calcium channels, leading to vasodilation and reduced vascular resistance. This effect is hypothesized to be mediated through interactions with specific biomolecules involved in calcium signaling pathways . The theoretical docking studies suggest that the compound could effectively bind to calcium channel proteins, enhancing its potential as a cardiovascular agent.
Case Studies and Experimental Findings
In one study focusing on the biological activity of benzenesulfonamide derivatives, it was found that 4-(2-aminoethyl)benzenesulfonamide produced significant changes in perfusion pressure over time compared to controls. The study utilized an isolated heart model to assess these effects quantitatively .
Summary of Findings
- Study Design : Isolated rat heart model.
- Main Outcomes : Decreased perfusion pressure and coronary resistance.
- Significance : Suggests potential therapeutic applications in managing hypertension or other cardiovascular disorders.
Pharmacokinetic Properties
Pharmacokinetic evaluations using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies indicate varying permeability across different cell lines (e.g., Caucasian colon adenocarcinoma cells and Madin-Darby canine kidney cells), which may influence its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C17H20N4O2S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-10-11(2)24-17-15(10)16(20-12(3)21-17)19-9-8-13-4-6-14(7-5-13)25(18,22)23/h4-7H,8-9H2,1-3H3,(H2,18,22,23)(H,19,20,21) |
InChI Key |
NGCHLMIZZPPMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.